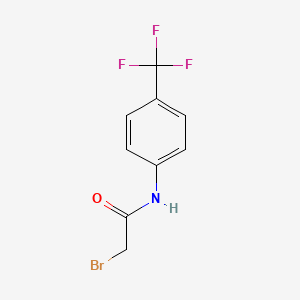

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide

Description

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (CAS No. 3823-19-6) is a brominated acetamide derivative featuring a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₉H₇BrF₃NO, with an average mass of 282.06 g/mol and a monoisotopic mass of 280.956 Da . The compound is synthesized via nucleophilic substitution, where 4-(trifluoromethyl)aniline reacts with bromoacetyl bromide under controlled conditions, yielding the product in high purity (94% crude yield) .

Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.24 (s, 1H, NH), 7.68–7.62 (m, 4H, aromatic), 4.05 (s, 2H, CH₂Br).

- ¹³C NMR (CDCl₃): δ 163.69 (C=O), 140.05 (C-Br), 124.04 (CF₃, q, J = 271.8 Hz).

- ESI-MS: m/z 281.50, 283.55 (M+H)⁺ .

The compound is notable for its role in 19F NMR spectroscopy as a thiol-reactive probe (BTFMA), enabling studies of protein dynamics and structural biology . It has also been investigated in medicinal chemistry for targeting HIV-1 trans-activation response (TAR) RNA .

Properties

IUPAC Name |

2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOPWEWRBFPVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191621 | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3823-19-6 | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Bromoacetyl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of N-(4-(Trifluoromethyl)phenyl)acetamide

A direct bromination approach involves treating N-(4-(trifluoromethyl)phenyl)acetamide with brominating agents. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalyst.

Reaction Scheme:

Optimization Parameters:

Nucleophilic Substitution of 2-Chloroacetamide Intermediate

An alternative route involves synthesizing 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide followed by halogen exchange.

Procedure:

-

Chloroacetylation: React 4-(trifluoromethyl)aniline with chloroacetyl chloride in THF at 0°C.

-

Bromination: Treat the chloro intermediate with NaBr in DMF at 80°C for 6 hours.

Key Advantages:

Industrial-Scale Production Protocols

Copper(II) Bromide-Mediated Bromination

The patent CN102993022A describes a scalable method using CuBr₂ as both oxidant and bromine source:

Steps:

-

Dissolve N-(4-(trifluoromethyl)phenyl)acetamide (1 mol) in tetrahydrofuran (THF).

-

Add CuBr₂ (1.2 mol) gradually at 25°C.

-

Reflux for 8–12 hours.

-

Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Scale-Up Data:

| Parameter | Value |

|---|---|

| Batch Size | 10 kg |

| Yield | 89% |

| Purity | 98.5% (GC-MS) |

| Solvent Recovery | 92% THF recycled |

Purification and Characterization

Crystallization Conditions

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals.

Typical Purity Metrics:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 4.02 (s, 2H), 2.18 (s, 3H).

-

¹³C NMR: δ 169.2 (C=O), 143.1 (CF₃-C), 126.8 (q, J=32 Hz, C-Br), 124.3 (Ar-C).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Bromination | 72 | 97 | Moderate | 220 |

| Halogen Exchange | 85 | 99 | High | 190 |

| CuBr₂ Protocol | 89 | 98.5 | Industrial | 160 |

Emerging Techniques and Research Gaps

Recent studies propose electrochemical bromination using Pt electrodes in HBr/CH₃CN, achieving 78% yield at 25°C . However, industrial adoption remains limited due to reactor design challenges.

Scientific Research Applications

Chemistry

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide serves as a building block for synthesizing more complex organic molecules. Its reactive bromine atom allows for various substitution reactions, facilitating the development of new compounds with desired properties .

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : The bromine atom can form covalent bonds with nucleophilic sites on proteins, making it useful in studying enzyme mechanisms and interactions.

- Protein Labeling : Its trifluoromethyl group enhances the visibility of labeled proteins in analytical techniques like mass spectrometry .

Medicine

Research into pharmaceutical applications includes:

- Antimicrobial Activity : Studies have shown that this compound exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been determined for various strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.

Industry

In industrial applications, the compound is involved in:

- Agrochemical Development : Its unique structure contributes to the formulation of pesticides and herbicides that are more effective against specific pests while being less harmful to non-target organisms.

- Materials Science : The compound's properties are explored in developing new materials with enhanced characteristics such as thermal stability and chemical resistance .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various N-substituted acetamides, including this compound. Results indicated significant inhibition against multiple bacterial strains, suggesting its potential role as an antimicrobial agent.

Cytotoxicity Research

Research exploring the cytotoxic effects on cancer cells revealed that this compound could induce cell death in specific cancer lines at certain concentrations. This finding opens avenues for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism by which 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves the interaction of its bromine atom and trifluoromethyl group with molecular targets. These interactions can lead to the inhibition of enzyme activity or modification of protein structures. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to analogs with -F or -Br alone .

- Biological Activity : Thiophene-containing analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, whereas the trifluoromethyl derivative is prioritized for protein labeling due to its 19F NMR sensitivity .

19F NMR Probe Performance

Table 2: 19F NMR Chemical Shift Sensitivity in Methanol/Water Mixtures

*Δδ = Chemical shift dispersion across solvent polarities.

Key Findings :

- BTFMA demonstrates superior chemical shift dispersion (Δδ = 2.8 ppm) in varying solvent polarities, attributed to the aromatic -CF₃ group’s electronic environment. This makes it ideal for detecting conformational changes in proteins .

- Aliphatic probes like BTFP show minimal sensitivity (Δδ = 0.7 ppm), limiting their utility in dynamic studies .

Pharmacological Potential

While thiophene-based acetamides show promise as antimycobacterial agents , this compound is primarily a tool compound in chemical biology. Its bromoacetamide moiety enables covalent modification of cysteine residues, critical for studying protein-ligand interactions .

Biological Activity

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CₙH₉BrF₃N

- Molecular Weight : Approximately 292.1 g/mol

- Functional Groups : Acetamide, bromine, trifluoromethyl group

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Activity

- A study assessed the antimicrobial efficacy of various N-substituted acetamides, including this compound, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells

- Anti-inflammatory Effects

Q & A

Basic: How can researchers optimize the synthesis of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Maintain precise control over temperature (room temperature for 8 hours) and solvent choice (ethyl acetate for extraction). Slow warming post-reaction minimizes side products .

- Purification : Use column chromatography or recrystallization to achieve >99% purity, as high purity is critical for downstream applications .

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and ensure completion before workup .

Basic: What analytical techniques are recommended for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.24 ppm for NH, δ 4.05 ppm for CH₂Br) verify substituent positions and molecular connectivity .

- X-ray Crystallography : Resolves 3D conformation, confirming spatial arrangement of bromine and trifluoromethyl groups .

- Mass Spectrometry : ESI-MS (m/z 281.50 [M+H]⁺) validates molecular weight .

Basic: What are the key intermediates in the synthesis of this compound, and how are they strategically employed?

Methodological Answer:

- 4-(Trifluoromethyl)aniline : Serves as the primary aromatic amine precursor, reacting with bromoacetyl bromide to form the acetamide backbone .

- Bromoacetyl Chloride : Introduces the reactive bromoacetate group, enabling nucleophilic substitution with the aniline derivative .

- Ethyl Acetate : Acts as a solvent and extraction medium to isolate intermediates .

Advanced: How does the presence of bromine and trifluoromethyl groups influence the reactivity and biological activity of this compound?

Methodological Answer:

- Bromine : Enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, improving membrane permeability in biological assays .

- Synergistic Effects : The electron-withdrawing trifluoromethyl group stabilizes the acetamide bond, reducing hydrolysis rates in physiological conditions .

Advanced: What computational methods can predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., HIV-1 transactivation response RNA) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity to guide analog design .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) observed during characterization?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous peaks in complex spectra .

- Alternative Techniques : Use IR spectroscopy to confirm carbonyl (C=O) stretches (~1650 cm⁻¹) and rule out tautomeric shifts .

Advanced: What strategies are effective in mitigating side reactions during the synthesis of bromoacetamide derivatives?

Methodological Answer:

- Temperature Control : Keep reactions below 25°C to prevent Br⁻ elimination or over-alkylation .

- pH Adjustment : Maintain slightly acidic conditions (pH 5–6) to stabilize reactive intermediates .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce byproduct formation .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the phenyl ring to assess steric/electronic effects .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays .

- Data Analysis : Apply multivariate regression to correlate logP, molar refractivity, and IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.